molecular formula C13H13N3O2 B1298823 5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid CAS No. 425662-35-7

5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid

Cat. No.: B1298823
CAS No.: 425662-35-7
M. Wt: 243.26 g/mol
InChI Key: QEGXPJYAQLFLGN-UHFFFAOYSA-N
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Description

5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid is an organic compound with the molecular formula C13H13N3O2. It is a derivative of benzoic acid, featuring an amino group at the 5-position and a pyridin-3-ylmethyl-amino group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 2-aminobenzoic acid, undergoes nitration to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The amino group at the 2-position is substituted with a pyridin-3-ylmethyl group through a nucleophilic substitution reaction, often using pyridin-3-ylmethyl chloride and a base like sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents such as bromine (Br2) or sulfuric acid (H2SO4) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-[(pyridin-2-ylmethyl)-amino]-benzoic acid: Similar structure but with a pyridin-2-ylmethyl group.

    5-Amino-2-[(pyridin-4-ylmethyl)-amino]-benzoic acid: Similar structure but with a pyridin-4-ylmethyl group.

    5-Amino-2-[(quinolin-3-ylmethyl)-amino]-benzoic acid: Similar structure but with a quinolin-3-ylmethyl group.

Uniqueness

The uniqueness of 5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridin-3-ylmethyl group can affect the compound’s ability to interact with molecular targets, making it distinct from its analogs .

Properties

IUPAC Name

5-amino-2-(pyridin-3-ylmethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c14-10-3-4-12(11(6-10)13(17)18)16-8-9-2-1-5-15-7-9/h1-7,16H,8,14H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGXPJYAQLFLGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=C(C=C(C=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355611
Record name 5-Amino-2-{[(pyridin-3-yl)methyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425662-35-7
Record name 5-Amino-2-{[(pyridin-3-yl)methyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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